3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid
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Overview
Description
3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol This compound is characterized by the presence of an oxazole ring, which is fused to a propanoic acid moiety and substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: The aromatic ring and the oxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxazole moiety.
Scientific Research Applications
3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the aromatic substituents play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]acetic acid
- 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]butanoic acid
- 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]pentanoic acid
Uniqueness
3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of the oxazole ring
Properties
IUPAC Name |
3-[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-11(7-10(9)2)12-8-15-13(18-12)5-6-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWTSDBYAZNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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